OSI-930: A Technical Guide to the Mechanism of Action
OSI-930: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OSI-930 is an orally active, multi-targeted small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1] Its primary mechanism of action involves the potent and selective co-inhibition of stem cell factor receptor (c-Kit) and vascular endothelial growth factor receptor 2 (VEGFR-2, also known as KDR), key drivers of tumor cell proliferation and angiogenesis, respectively.[2][3] By targeting both the tumor cell and its associated vasculature, OSI-930 exhibits a dual mechanism designed to inhibit tumor growth and survival.[2] It has demonstrated broad efficacy in preclinical tumor models and has been evaluated in clinical trials for advanced solid tumors.[1][2] This document provides an in-depth overview of the molecular targets, downstream signaling pathways, inhibitory activity, and the experimental methodologies used to characterize the mechanism of action of OSI-930.
Core Mechanism of Action
OSI-930 functions as an ATP-competitive inhibitor, targeting the kinase domains of several RTKs.[4] The primary targets are c-Kit and VEGFR-2, but it also demonstrates potent activity against other related kinases such as platelet-derived growth factor receptor-β (PDGFR-β) and colony-stimulating factor 1 receptor (CSF-1R).[1][5][6]
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Inhibition of c-Kit: The c-Kit receptor is a key regulator of cell survival and proliferation in certain tumor types, particularly those with activating mutations in the KIT gene, such as gastrointestinal stromal tumors (GIST).[2] OSI-930 inhibits both wild-type and mutant forms of c-Kit with similar potencies.[1][4] This inhibition blocks the downstream signaling cascades responsible for cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) in tumor cells dependent on c-Kit signaling.[2]
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Inhibition of VEGFR-2 (KDR): VEGFR-2 is the primary mediator of the angiogenic signal induced by VEGF.[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing tumors with necessary oxygen and nutrients.[2] By inhibiting VEGFR-2 on endothelial cells, OSI-930 blocks VEGF-mediated signaling, thereby inhibiting the proliferation and migration of endothelial cells and preventing the formation of new tumor vasculature.[2][7] This anti-angiogenic effect can restrict tumor growth and metastasis.[2]
The dual inhibition of c-Kit and VEGFR-2 by a single agent provides a comprehensive approach to cancer therapy, simultaneously targeting the cancer cells directly and disrupting the tumor's supportive microenvironment.[4]
Signaling Pathways
OSI-930 exerts its effects by blocking the initiation of downstream signaling cascades mediated by its target kinases.
c-Kit Signaling Pathway
Upon binding its ligand, stem cell factor (SCF), or through activating mutations, c-Kit dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This leads to the activation of multiple pathways, including the PI3K/AKT pathway, which promotes cell survival, and the RAS/MAPK pathway, which drives proliferation. OSI-930 prevents this initial autophosphorylation, thereby blocking all subsequent downstream signals.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. OSI-930's inhibition of VEGFR-2 kinase activity directly counteracts these pro-angiogenic processes.
Quantitative Inhibition Data
The potency of OSI-930 has been quantified against various kinase enzymes and in cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
Table 1: Enzymatic Inhibition Profile of OSI-930
| Target Kinase | IC50 (nM) | Comments |
| c-Kit (activated) | 80[5][8] | Assayed at ATP concentrations near the Km value.[8] |
| c-Kit (nonactivated) | 629[8] | Assayed at ATP concentrations near the Km value.[8] |
| c-Kit (general) | 9.5[5] | |
| VEGFR-2 (KDR) | 9[5], 10.1[5] | |
| CSF-1R | 15[5] | |
| PDGFRβ | < 10[6] | Potent inhibition observed in cell-based assays.[6] |
| Flt-1 | Potent[5] | |
| c-Raf | Potent[5] | |
| Lck | Potent[5] |
Table 2: Cellular Activity of OSI-930
| Cell Line / Assay | Endpoint | IC50 / EC50 (nM) |
| HMC-1 (mutant Kit) | Proliferation | 14[5] |
| HMC-1 (mutant Kit) | Apoptosis | 34 (EC50)[5] |
Experimental Protocols
The characterization of OSI-930's mechanism of action relies on a suite of biochemical and cell-based assays.
In Vitro Kinase Assay (Kit Autophosphorylation)
This assay directly measures the ability of OSI-930 to inhibit the kinase activity of its target.
Methodology:
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Enzyme Preparation: A nonphosphorylated form of the c-Kit enzyme is used.[5] Optionally, an activated (phosphorylated) form can be prepared by pre-incubating the enzyme with 1 mM ATP.[5]
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Reaction: The enzyme is incubated at 30°C in the presence of a specified ATP concentration (e.g., 200 µM) and varying concentrations of OSI-930.[5]
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Quenching: The reaction is stopped by adding SDS-PAGE sample buffer and heating to 100°C.[5]
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Analysis: The degree of c-Kit autophosphorylation is determined by immunoblotting (Western blot).[5] Samples are run on an SDS-PAGE gel, transferred to a membrane, and probed with antibodies specific for both total c-Kit and phosphorylated c-Kit.[5] The signal is then quantified to determine the extent of inhibition.
Cell Proliferation and Apoptosis Assays
These assays determine the effect of OSI-930 on tumor cell viability and induction of programmed cell death.
Methodology:
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Cell Seeding: Tumor cells (e.g., HMC-1) are seeded into 96-well microtiter plates.[5]
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Treatment: Cells are incubated for 2 to 3 days with various concentrations of OSI-930.[5]
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Analysis - Proliferation: Inhibition of cell growth is measured by quantifying the intracellular ATP content, which correlates with the number of viable cells.[5] A common reagent for this is CellTiter-Glo®.[5]
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Analysis - Apoptosis: The induction of caspase-dependent apoptosis is quantified using an enzymatic assay that measures the activity of caspase 3 and caspase 7, key executioner caspases.[5]
Rat Aortic Ring Angiogenesis Assay
This ex vivo assay assesses the anti-angiogenic potential of a compound by measuring its effect on endothelial sprout formation.[5]
Methodology:
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Preparation: Thoracic aortas are excised from rats, and 1-mm thick rings are prepared.[5]
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Embedding: The aortic rings are embedded in a collagen matrix within six-well plates.[5][7]
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Treatment: Endothelial basal medium, supplemented with various concentrations of OSI-930, is added to the wells.[5]
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Incubation: The plates are incubated for 10 days to allow for the outgrowth of endothelial sprouts.[5][7]
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Quantification: The angiogenic sprout outgrowth is digitally imaged and quantified.[5] This is often done by measuring the area covered by sprouts within a series of concentric rings drawn around the original aortic tissue.[5][7]
References
- 1. First-in-Human Phase I Trial of Two Schedules of OSI-930, a Novel Multikinase Inhibitor, Incorporating Translational Proof-of-Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. OSI-930 | GIST Support International [gistsupport.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
